N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) is a synthetically derived heterocyclic compound belonging to the 4-phenyl-5-pyridyl-1,3-thiazole class. It is a potent inhibitor of p38 mitogen-activated protein (MAP) kinase, an enzyme involved in proinflammatory cytokine signaling pathways []. This property makes TAK-715 a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis.
The synthesis of TAK-715 involves a multi-step process, starting with the preparation of the 4-phenyl-5-pyridyl-1,3-thiazole core structure. Subsequent modifications include the introduction of an ethyl group at the 2-position of the pyridyl ring and a benzamide substituent at the 4-position. The specific synthetic route and detailed experimental procedures are described in the original publication [].
TAK-715 inhibits p38 MAP kinase by binding to the ATP-binding pocket of the enzyme, thus preventing its activation by upstream kinases []. This inhibition effectively blocks the downstream signaling cascade responsible for the production of proinflammatory cytokines, ultimately mitigating the inflammatory response.
TAK-715 has been extensively studied for its potential therapeutic applications in rheumatoid arthritis due to its potent anti-inflammatory activity []. It has shown significant efficacy in preclinical animal models of rheumatoid arthritis, inhibiting joint inflammation and bone destruction. Further research has explored its potential applications in other inflammatory diseases.
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: